1-Methyl-3-[3-(trifluoromethyl)phenoxy]pyrazol-4-amine;hydrochloride
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Overview
Description
1-Methyl-3-[3-(trifluoromethyl)phenoxy]pyrazol-4-amine;hydrochloride is a chemical compound known for its unique structure and properties It contains a trifluoromethyl group, which is known to impart significant pharmacological activity to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-[3-(trifluoromethyl)phenoxy]pyrazol-4-amine;hydrochloride typically involves multiple steps. One common method includes the reaction of 3-(trifluoromethyl)phenol with 1-methylpyrazole-4-amine under specific conditions to form the desired product. The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Techniques such as continuous flow synthesis can be employed to enhance the yield and purity of the product. Additionally, the use of automated reactors and advanced purification methods, such as crystallization and chromatography, can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-[3-(trifluoromethyl)phenoxy]pyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-Methyl-3-[3-(trifluoromethyl)phenoxy]pyrazol-4-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-Methyl-3-[3-(trifluoromethyl)phenoxy]pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine
- 1-Methyl-3-trifluoromethyl-1H-pyrazole-4-boronic acid pinacol ester
- 1-Methyl-3-trifluoromethyl-1H-pyrazole-5-boronic acid
Uniqueness
1-Methyl-3-[3-(trifluoromethyl)phenoxy]pyrazol-4-amine;hydrochloride is unique due to its specific substitution pattern and the presence of both a trifluoromethyl group and a phenoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
1431964-73-6 |
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Molecular Formula |
C11H11ClF3N3O |
Molecular Weight |
293.67 g/mol |
IUPAC Name |
1-methyl-3-[3-(trifluoromethyl)phenoxy]pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H10F3N3O.ClH/c1-17-6-9(15)10(16-17)18-8-4-2-3-7(5-8)11(12,13)14;/h2-6H,15H2,1H3;1H |
InChI Key |
HHSMHXREXHBUME-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)OC2=CC=CC(=C2)C(F)(F)F)N.Cl |
Origin of Product |
United States |
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